Target Engagement Profile: PRMT5/MEP50 Binding Affinity vs. High-Potency Clinical Inhibitors
The compound demonstrates a unique target engagement profile compared to potent, clinical-stage PRMT5 inhibitors. It binds the PRMT5/MEP50 complex with a Ki of 313 nM (IC50 = 1060 nM), as determined by a FITC-competitive binding assay [1]. This affinity is significantly weaker than that of tool compounds like EPZ015666 (Ki = 5 nM) or GSK591 (IC50 = 4-11 nM) . The roughly 60-fold lower potency positions it not as a therapeutic candidate, but as a structurally distinct, weaker probe for studying PRMT5 binding dynamics or as a starting fragment for optimization campaigns where the synthetic tractability of the pipecolinate scaffold is prioritized over absolute potency.
| Evidence Dimension | Binding affinity to PRMT5/MEP50 complex (Ki) |
|---|---|
| Target Compound Data | Ki = 313 nM |
| Comparator Or Baseline | EPZ015666 (GSK3235025): Ki = 5 nM |
| Quantified Difference | Target compound has an approximately 62.6-fold lower binding affinity (313 nM vs. 5 nM). |
| Conditions | Binding affinity assessed by FITC-competitive binding assay against PRMT5/MEP50 of unknown origin (Target Ki data). Comparator data from published biochemical assays. |
Why This Matters
For procurement, this molecule serves as a low-nanomolar affinity tool or a fragment-like lead candidate for SAR studies, where its lower potency is acceptable in exchange for a novel, modifiable pipecolinate core not found in highly optimized clinical candidates.
- [1] BindingDB. Entry BDBM50607731 (CHEMBL5219517). Affinity data for PRMT5/MEP50 complex (Human). Ki: 313 nM; IC50: 1.06E+3 nM. View Source
